H-Leu-Gly-OEt.HCl
Description
H-Leu-OEt.HCl (ethyl L-leucinate hydrochloride, CAS 2743-40-0) is a protected leucine derivative widely used in peptide synthesis and pharmaceutical research. Its molecular formula is C₈H₁₈ClNO₂, with a molecular weight of 195.69 g/mol . Key properties include:
- Melting Point: 134–136°C
- Boiling Point: 191.4°C at 760 mmHg
- Density: 0.944 g/cm³
- Solubility: Soluble in polar solvents like DMSO and water .
This compound serves as a building block for introducing leucine residues into peptides, leveraging its ethyl ester group for temporary protection of the carboxyl moiety during solid-phase synthesis .
Properties
Molecular Formula |
C10H21ClN2O3 |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
ethyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-4-15-9(13)6-12-10(14)8(11)5-7(2)3;/h7-8H,4-6,11H2,1-3H3,(H,12,14);1H/t8-;/m0./s1 |
InChI Key |
SKBAOFNFKUKAMV-QRPNPIFTSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CC(C)C)N.Cl |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Structural Variations: Branching vs. Linear Chains: H-Leu-OEt.HCl contains a branched iso-butyl side chain (leucine), whereas H-Nva-OEt.HCl (norvaline) has a linear pentyl chain. This difference impacts steric hindrance during peptide coupling reactions . Functional Groups: H-Glu(OEt)-OEt.HCl features two ethyl ester groups, enabling selective deprotection for glutamic acid residue incorporation .
Solubility Profiles :
- H-Cys-OEt.HCl exhibits exceptional solubility in DMSO (538.59 mM), making it ideal for high-concentration stock solutions in peptide synthesis .
- H-Leu-OEt.HCl and H-Nva-OEt.HCl are more water-soluble due to shorter alkyl chains, facilitating aqueous-phase reactions .
Applications :
- Chiral Synthesis : H-D-Met-OEt.HCl is used to create enantiomerically pure methionine derivatives, critical for drug development .
- Thiol Chemistry : H-Cys-OEt.HCl’s sulfhydryl group enables disulfide bond formation in peptide cyclization .
Research Findings and Trends
Stability Studies
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